![molecular formula C13H18N2 B2923309 (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine CAS No. 1542558-35-9](/img/structure/B2923309.png)
(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine” is a chemical compound with the CAS Number: 1542558-35-9 . It has a molecular weight of 202.3 . The IUPAC name for this compound is (2-(pyridin-2-yl)spiro[3.3]heptan-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Anticonvulsant Agents
Compounds related to "(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine" have been synthesized and screened for anticonvulsant activity. Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions exhibited promising seizures protection in various models. These compounds, characterized by FT-IR, 1H-NMR spectroscopy, and elemental analysis, showed significant activity in maximum electroshock (MES) and subcutaneous pentylenetetrazole (sc.PTZ) screens, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes have been characterized and evaluated for catalytic applications, demonstrating good activity and selectivity. This highlights the role of pyridin-2-yl derivatives in catalysis, particularly in reactions where palladacycle stability and selectivity are crucial (Roffe et al., 2016).
Photocytotoxicity for Cancer Therapy
Iron(III) complexes incorporating (pyridin-2-yl)methanamine derivatives have been explored for their photocytotoxic properties. These complexes have shown unprecedented photocytotoxicity under red light, offering a new avenue for cancer therapy. Their ability to generate reactive oxygen species upon light exposure makes them potential candidates for photodynamic therapy (Basu et al., 2014).
Polymerization Catalysts
Zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of this compound, have been synthesized and used as pre-catalysts for the ring-opening polymerization (ROP) of rac-lactide. These initiators showed a preference for heterotactic polylactide (PLA), indicating their utility in producing polymers with specific stereochemical configurations (Kwon, Nayab, & Jeong, 2015).
Chemosensors for Metal Ions
Compounds structurally related to "this compound" have been developed as chemosensors for metal ions. A particular example is a zinc ion sensor synthesized by incorporating a dipicolylamine derivative as a binding unit and an anthracene group as a signaling unit. This sensor demonstrated high selectivity for Zn2+ with fluorescence enhancement, showcasing the potential for these compounds in environmental monitoring and bioimaging (Kim et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPTSBDOQIYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2923226.png)
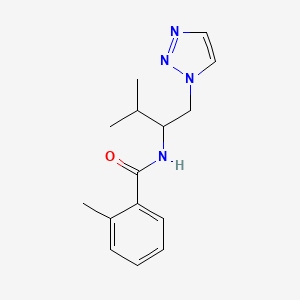
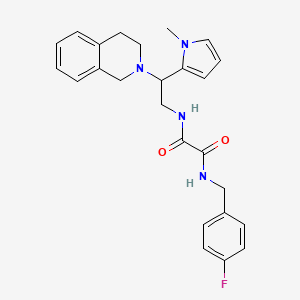
![1-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2923229.png)
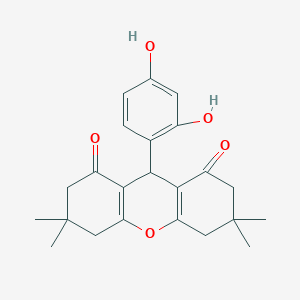
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2923231.png)
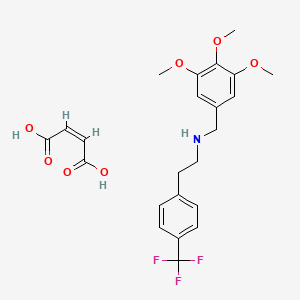
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2923233.png)
![Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate](/img/structure/B2923236.png)
![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)
![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)
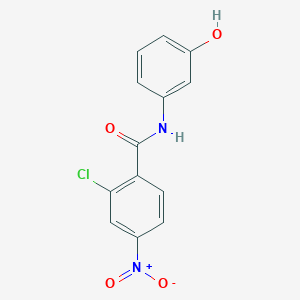
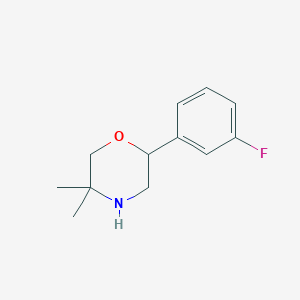
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2923245.png)